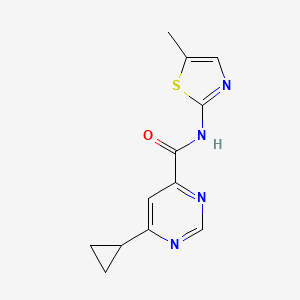

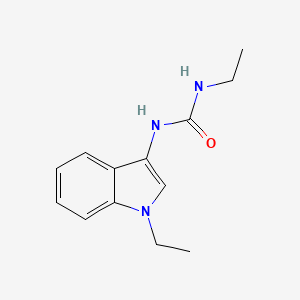

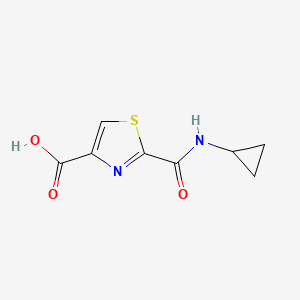

![molecular formula C18H14FN5O2S B2615208 2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide CAS No. 895460-35-2](/img/structure/B2615208.png)

2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide” is a complex organic molecule. It contains several functional groups including a triazolo[4,3-b]pyridazine ring, a sulfanyl group, and an acetamide group . The molecule is part of a class of compounds that have been studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The triazolo[4,3-b]pyridazine ring is a key structural feature. The fluorophenyl group, sulfanyl group, and acetamide group are attached to this central ring .Scientific Research Applications

Bioisosterism-Guided Approach for PCAF Inhibition

Background: Targeting the histone acetyltransferase PCAF (p300/CBP-associated factor) with small inhibitor molecules has emerged as a potential therapeutic strategy for cancer treatment. Recently, a compound called L-45 was identified as a potent triazolophthalazine inhibitor of the PCAF bromodomain.

Research Findings: Researchers modified the triazolophthalazine ring system of L-45 to create a bioisosteric triazoloquinazoline compound. This modification maintained other essential structural fragments necessary for effective binding with the PCAF binding site. A set of sixteen triazoloquinazoline derivatives was designed, synthesized, and investigated for their anticancer activity against four human cancer cell lines.

Key Results:Mechanism of Action: Molecular docking and pharmacokinetic studies suggested that the binding of these newly designed triazoloquinazolines to the active site of PCAF could be the mechanism of action .

Thermostable Energetic Materials

Background: The fused-triazole backbone, specifically the 1H-triazolo triazole with two C-amino groups as substituents, has shown promise as a building block for constructing very thermally stable energetic materials.

Research Findings: Researchers explored the use of this fused-triazole structure to create novel energetic materials with exceptional thermal stability.

Implications: These thermostable materials could find applications in fields such as propellants, explosives, and pyrotechnics .

Medicinal Chemistry Building Blocks

Background: Approaches toward medicinal chemistry often rely on the availability of specific building blocks. The [1,2,4]triazolo[4,3-a]pyrazine platform is one such scaffold.

Research Findings: Methods were developed to synthesize target derivatives based on this platform. These approaches allow quick and multigram access to the desired compounds using commercially available, nonexpensive reagents.

Applications: These building blocks can be used in the design and synthesis of various bioactive molecules, including potential drug candidates .

Safety And Hazards

properties

IUPAC Name |

2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN5O2S/c19-13-5-3-12(4-6-13)15-7-8-16-21-22-18(24(16)23-15)27-11-17(25)20-10-14-2-1-9-26-14/h1-9H,10-11H2,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVNYSQBQOWYFAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

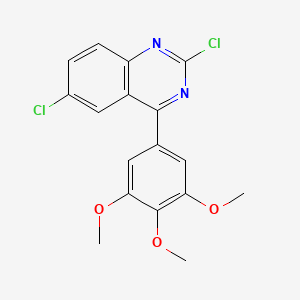

![4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2615125.png)

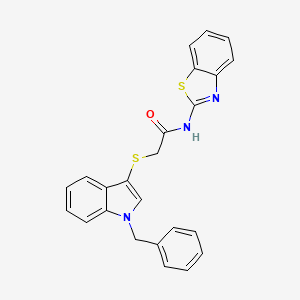

![(E)-4-(Dimethylamino)-N-[(2-propan-2-yloxypyrimidin-4-yl)methyl]but-2-enamide](/img/structure/B2615138.png)

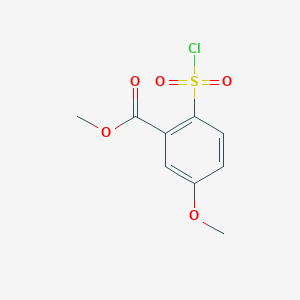

![(E)-ethyl 6-ethyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2615141.png)

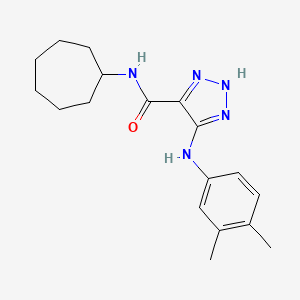

![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2615143.png)